REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=[C:4]([N+:12]([O-])=O)[CH:3]=1>[Fe].CC(O)=O>[Br:1][C:2]1[C:7]2[N:8]=[C:9]([CH3:11])[O:10][C:6]=2[CH:5]=[C:4]([NH2:12])[CH:3]=1
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC2=C1N=C(O2)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
642 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Solution was refluxed for 2.5 h, during which a chalky white color
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
solid was dissolved back into DCM
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 and brine, dried over MgSO4, and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
690 mg of title compound as a brown solid was recovered
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC2=C1N=C(O2)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |